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Compound Name: Treprostinil-13C2,d1

Cat. No.: B15142471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioequivalence (BE) study designs for

various formulations of Treprostinil, a prostacyclin analogue used in the treatment of pulmonary

arterial hypertension. The information presented is intended to assist researchers, scientists,

and drug development professionals in designing and evaluating bioequivalence studies for

this critical therapeutic agent. This document outlines key pharmacokinetic parameters,

experimental protocols, and regulatory expectations for establishing bioequivalence for

parenteral, inhaled, and oral Treprostinil products.

Comparative Bioequivalence Data
Establishing bioequivalence between a test (generic) and a reference (branded) drug product is

crucial for ensuring therapeutic equivalence. The primary pharmacokinetic (PK) parameters for

bioequivalence assessment of Treprostinil formulations are the area under the plasma

concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The 90%

confidence interval (CI) for the ratio of the geometric means (Test/Reference) of these

parameters must fall within the acceptance range of 80.00% to 125.00%.[1]

Parenteral Formulations (Intravenous vs. Subcutaneous)
A study was conducted to determine the bioequivalence of Treprostinil sodium (Remodulin®)

administered via intravenous (IV) and subcutaneous (SC) routes in healthy volunteers. The

results demonstrated that the two routes of administration are bioequivalent at steady state.[2]
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Pharmacokinet
ic Parameter

Route of
Administration

Geometric
Mean

90%
Confidence
Interval

Conclusion

AUCss IV / SC 92.9% 89.8% - 96.1% Bioequivalent

Cmax,ss IV / SC 106% 99.4% - 113% Bioequivalent

AUCss: Area under the curve at steady state; Cmax,ss: Maximum concentration at steady

state.

Inhaled Formulations
Bioequivalence studies for inhaled Treprostinil formulations, such as a generic version of

Tyvaso®, are critical for the approval of new inhalation devices or drug-device combinations.

While specific data from a generic versus brand study is not publicly available, the study design

would follow a similar crossover methodology.

Study Design: A randomized, single-dose, two-period, two-sequence crossover study in

healthy adult subjects is a typical design.

Key Parameters: The primary endpoints are AUC (typically AUC0-t and AUC0-inf) and Cmax.

Acceptance Criteria: The 90% CI for the geometric mean ratio of Test/Reference for both

AUC and Cmax must be within 80.00% to 125.00%.[1]

A study comparing a dry powder inhaler formulation of Treprostinil (LIQ861) with the nebulized

solution (Tyvaso®) in healthy subjects concluded that the two formulations were bioequivalent,

with the 90% confidence intervals for exposure parameters falling within the 0.8 to 1.25 range.

Oral Formulations
For oral extended-release Treprostinil formulations, such as a generic version of Orenitram®,

bioequivalence studies are typically conducted under both fasting and fed conditions.

Study Design: Two separate single-dose, randomized, two-period, two-sequence crossover

studies (one fasting, one fed) are generally required.
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Key Parameters: The primary endpoints are AUC (AUC0-t and AUC0-inf) and Cmax. Tmax

(time to reach Cmax) is also an important parameter to characterize the rate of absorption.

Acceptance Criteria: The 90% CI for the geometric mean ratio of Test/Reference for both

AUC and Cmax must be within 80.00% to 125.00%.

Pharmacokinetic studies of oral Treprostinil have shown that the bioavailability is approximately

17%.[2] The inter-subject variability for Cmax and AUC is in the range of 40-65%.[3]

Experimental Protocols
Detailed experimental protocols are essential for the successful execution and regulatory

acceptance of bioequivalence studies. Below is a generalized protocol for a bioequivalence

study of an inhaled Treprostinil formulation.

Protocol: Bioequivalence Study of Inhaled Treprostinil
1. Study Objective: To compare the rate and extent of absorption of a test inhaled Treprostinil

formulation with a reference inhaled Treprostinil formulation in healthy adult subjects under

fasting conditions.

2. Study Design:

A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover

study.

A washout period of at least 7 days between treatment periods.

3. Study Population:

Healthy, non-smoking male and female subjects, aged 18 to 45 years.

Subjects must meet all inclusion and no exclusion criteria as defined in the study protocol.

4. Dosing and Administration:

Subjects will receive a single dose of the test product and the reference product in a

randomized sequence.
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The dose will be administered via the specific inhalation device for each product.

Subjects will be instructed on the proper inhalation technique.

5. Blood Sampling:

Serial venous blood samples will be collected at pre-dose (0 hour) and at specified time

points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

Plasma will be separated by centrifugation and stored frozen at -70°C or below until analysis.

6. Bioanalytical Method:

Treprostinil concentrations in plasma will be determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

The method must be validated for linearity, accuracy, precision, selectivity, and stability

according to regulatory guidelines.

7. Pharmacokinetic and Statistical Analysis:

Pharmacokinetic parameters (AUC0-t, AUC0-inf, Cmax, Tmax, and t1/2) will be calculated

using non-compartmental methods.

AUC and Cmax will be log-transformed prior to statistical analysis.

An analysis of variance (ANOVA) will be performed on the log-transformed AUC and Cmax

data.

The 90% CIs for the geometric mean ratios of AUC and Cmax will be calculated.

Bioequivalence will be concluded if the 90% CIs are within the 80.00% to 125.00% range.
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Caption: A typical crossover design workflow for a bioequivalence study.
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Caption: The signaling pathway of Treprostinil.[4][5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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